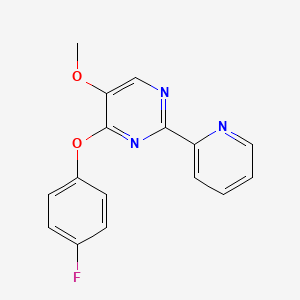

4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

説明

4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-fluorophenoxy group at position 4, a methoxy group at position 5, and a pyridinyl group at position 2. This structure is part of a broader class of pyrimidine derivatives known for their biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

特性

IUPAC Name |

4-(4-fluorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGYMMMKGRNPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a halogenated pyrimidine derivative.

Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group on the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base.

Pyridinyl Substitution: The pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyrimidine and a pyridinylboronic acid.

Industrial Production Methods

Industrial production of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

化学反応の分析

Types of Reactions

4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridinyl group can be reduced to a piperidinyl group using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of methoxycarbonyl derivatives.

Reduction: Formation of piperidinyl derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic activity of novel pyrimidine derivatives, compounds derived from similar structures demonstrated potent activity against multiple cancer types. The evaluation included molecular docking studies that indicated strong binding affinities, suggesting potential as effective anticancer agents .

Antiviral Properties

The compound's structure suggests potential antiviral applications. Pyrimidine derivatives have been reported to possess inhibitory effects against several viruses, including HSV-1 and HIV-1.

Case Study: Antiviral Activity

A recent synthesis of azolopyrimidine derivatives linked to thiazole moieties showed promising antiviral activity. The cytotoxicity of these compounds was assessed against HSV-1 and HIV-1, with several derivatives exhibiting IC50 values indicating effective inhibition . This suggests that 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine could be explored for similar antiviral capabilities.

Enzyme Inhibition

Pyrimidine compounds are frequently studied for their ability to inhibit specific enzymes involved in disease processes. The presence of fluorine and methoxy groups in the structure enhances the compound's biological activity.

Case Study: Enzyme Inhibition Studies

Research has shown that pyrimidine derivatives can act as inhibitors of various kinases, which play critical roles in cancer progression. For instance, compounds structurally related to 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine have demonstrated inhibitory effects on Trk kinases, which are implicated in neurotrophic signaling pathways . This opens avenues for developing targeted therapies for cancers driven by these pathways.

Agricultural Applications

Fluorinated pyrimidines have been noted for their potential use in agrochemicals due to their biological activities against plant pathogens.

Case Study: Agrochemical Potential

The structural characteristics of fluorinated pyrimidines suggest they may be effective in controlling pathogens affecting crops. Compounds with similar frameworks have exhibited antifungal and antibacterial properties, indicating that 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine could be evaluated for agricultural applications .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design.

Data Table: Structure-Activity Relationships

作用機序

The mechanism of action of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.

類似化合物との比較

Structural Variations and Physicochemical Properties

The substitution pattern on the pyrimidine ring significantly influences molecular properties. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Effects : Fluorine (target compound) offers strong electronegativity with minimal steric bulk, favoring target binding. Chlorine (e.g., ) increases steric hindrance and may reduce solubility due to higher hydrophobicity.

- Substituent Position : Para-substitution (target compound) optimizes electronic effects, while meta- or ortho-substitution (e.g., ) disrupts symmetry and may alter crystal packing .

- Functional Groups : Sulfanyl () and trifluoromethyl () groups modify electronic and lipophilic properties, impacting bioavailability and metabolic stability.

生物活性

4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is C16H12FN3O. It features a pyrimidine core substituted with a fluorophenyl group and a methoxy group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar structure to 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine exhibit significant anticancer properties. For instance, compounds derived from pyrimidines have shown effectiveness against various cancer cell lines, including HepG2 and A549. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine | A549 | 29.77 | Induction of apoptosis |

| Compound A | HepG2 | 0.0227 | Caspase activation |

| Compound B | MCF-7 | >50 | EGFR inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar pyrimidine derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents, such as fluorophenyl groups, enhances this activity .

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine | E. coli | 10 µg/mL |

| Compound C | S. aureus | 5 µg/mL |

| Compound D | A. niger | 15 µg/mL |

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. In animal models, compounds similar to 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine showed significant reduction in paw edema compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

- Case Study on Anticancer Effects : A study involving the evaluation of various pyrimidine derivatives revealed that those with methoxy and fluorophenyl substitutions exhibited enhanced cytotoxicity against cancer cell lines, significantly outperforming traditional chemotherapeutics in terms of efficacy and selectivity.

- Case Study on Antimicrobial Properties : In vitro tests showed that a series of pyrimidine derivatives including 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine displayed remarkable activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。